molecular formula C23H38O2 B155939 1,3-Dimethoxy-5-[(Z)-pentadec-10-enyl]benzene CAS No. 34809-61-5

1,3-Dimethoxy-5-[(Z)-pentadec-10-enyl]benzene

Cat. No. B155939
CAS RN: 34809-61-5
M. Wt: 346.5 g/mol
InChI Key: VNUMDBCQWDYHOF-FPLPWBNLSA-N
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Description

1,3-Dimethoxy-5-[(Z)-pentadec-10-enyl]benzene, also known as plastoquinone-9, is a lipid-soluble molecule that plays a crucial role in the electron transport chain of photosynthesis. It is a quinone derivative that is found in the thylakoid membranes of chloroplasts in plants and algae. The molecule is involved in the transfer of electrons from photosystem II to photosystem I, which is essential for the production of ATP and NADPH during photosynthesis.

Mechanism Of Action

Plastoquinone-9 acts as an electron carrier in the electron transport chain of photosynthesis. It accepts electrons from photosystem II and transfers them to photosystem I, where they are used to produce ATP and NADPH. The molecule undergoes a series of redox reactions, alternating between its oxidized and reduced forms, to facilitate the transfer of electrons.

Biochemical And Physiological Effects

Plastoquinone-9 is essential for the function of photosynthesis and plays a critical role in the production of energy in plants and algae. It has been shown to have antioxidant properties and may play a role in protecting cells from oxidative stress. In addition, 1,3-Dimethoxy-5-[(Z)-pentadec-10-enyl]benzenee-9 has been implicated in the regulation of gene expression and the control of cell growth and differentiation.

Advantages And Limitations For Lab Experiments

Plastoquinone-9 is a useful tool for studying the electron transport chain in photosynthesis and the function of quinone derivatives in biological systems. Its lipid-soluble nature makes it easy to incorporate into membranes and to study its interactions with other molecules. However, its synthesis is complex and requires careful purification, and its use in experiments may be limited by its availability and cost.

Future Directions

There are several areas of research that could benefit from further investigation into 1,3-Dimethoxy-5-[(Z)-pentadec-10-enyl]benzenee-9 and its derivatives. These include:
1. Development of new synthesis methods to improve the yield and purity of 1,3-Dimethoxy-5-[(Z)-pentadec-10-enyl]benzenee-9.
2. Investigation of the role of 1,3-Dimethoxy-5-[(Z)-pentadec-10-enyl]benzenee-9 in the regulation of gene expression and cell growth.
3. Study of the interactions between 1,3-Dimethoxy-5-[(Z)-pentadec-10-enyl]benzenee-9 and other molecules in the electron transport chain, including cytochrome b6f and plastocyanin.
4. Development of new applications for 1,3-Dimethoxy-5-[(Z)-pentadec-10-enyl]benzenee-9 in the fields of renewable energy and biotechnology.
5. Investigation of the potential use of 1,3-Dimethoxy-5-[(Z)-pentadec-10-enyl]benzenee-9 as an antioxidant and its effects on oxidative stress in cells.
Conclusion
Plastoquinone-9 is a lipid-soluble molecule that plays a critical role in the electron transport chain of photosynthesis. Its synthesis is complex, but it has been extensively studied for its role in energy production and its potential applications in the fields of renewable energy and biotechnology. Further research into 1,3-Dimethoxy-5-[(Z)-pentadec-10-enyl]benzenee-9 and its derivatives could lead to new insights into the function of quinone derivatives in biological systems and the development of new technologies for energy production and cell regulation.

Scientific Research Applications

Plastoquinone-9 has been extensively studied for its role in photosynthesis and its potential applications in the field of renewable energy. Researchers have investigated the mechanism of electron transfer in the electron transport chain and the factors that affect the efficiency of photosynthesis. Plastoquinone-9 has also been used as a model system to study the function of other quinone derivatives in biological systems.

properties

CAS RN

34809-61-5

Product Name

1,3-Dimethoxy-5-[(Z)-pentadec-10-enyl]benzene

Molecular Formula

C23H38O2

Molecular Weight

346.5 g/mol

IUPAC Name

1,3-dimethoxy-5-[(Z)-pentadec-10-enyl]benzene

InChI

InChI=1S/C23H38O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-18-22(24-2)20-23(19-21)25-3/h7-8,18-20H,4-6,9-17H2,1-3H3/b8-7-

InChI Key

VNUMDBCQWDYHOF-FPLPWBNLSA-N

Isomeric SMILES

CCCC/C=C\CCCCCCCCCC1=CC(=CC(=C1)OC)OC

SMILES

CCCCC=CCCCCCCCCCC1=CC(=CC(=C1)OC)OC

Canonical SMILES

CCCCC=CCCCCCCCCCC1=CC(=CC(=C1)OC)OC

synonyms

(Z)-1,3-Dimethoxy-5-(10-pentadecenyl)benzene;  1,3-Dimethoxy-5-(10Z)-10-pentadecen-1-ylbenzene; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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